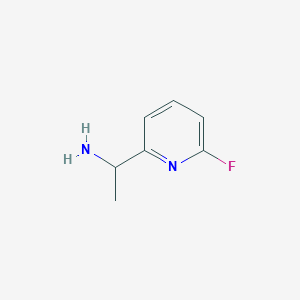

1-(6-Fluoropyridin-2-yl)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-fluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWKMDAXGWSOFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101270217 | |

| Record name | 2-Pyridinemethanamine, 6-fluoro-α-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270357-74-8 | |

| Record name | 2-Pyridinemethanamine, 6-fluoro-α-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1270357-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanamine, 6-fluoro-α-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 6 Fluoropyridin 2 Yl Ethan 1 Amine

Stereoselective and Enantioselective Synthesis of 1-(6-Fluoropyridin-2-yl)ethan-1-amine

The generation of a single enantiomer of this compound is crucial for applications where specific stereochemistry dictates biological activity or material properties. Methodologies to achieve this include leveraging the existing chirality of natural molecules, employing catalytic asymmetric reactions, utilizing advanced reactor technology for stereochemical control, and applying principles of stereochemical memory.

Chiral Pool Synthetic Approaches to (S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. Proteinogenic α-amino acids are a common and versatile source for this purpose. researchgate.net For the synthesis of chiral amines like the target compound, an amino acid such as L-aspartic acid can serve as a chiral precursor. researchgate.net

The general strategy involves modifying the functional groups of the starting amino acid while preserving the original stereocenter. For example, a synthetic route to a chiral β-amino acid derivative was developed using a Grignard reaction of 2,4,5-trifluorophenyl magnesium bromide with a Weinreb amide derived from L-aspartic acid. researchgate.net This approach successfully preserved the stereochemical integrity of the chiral amine throughout the synthesis. researchgate.net A similar conceptual framework could be applied to synthesize (S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine, where a suitable chiral starting material directs the stereochemical outcome of the final product.

Catalytic Asymmetric Synthesis: Enantioselective Hydroalkylation of Enamides for Chiral Amine Formation

Catalytic asymmetric synthesis represents a powerful and atom-economical approach to chiral molecules. A notable method for preparing α-branched chiral amines is the nickel-catalyzed asymmetric reductive hydroalkylation of enamides and enecarbamates with alkyl halides. springernature.com This reaction allows for the efficient synthesis of protected chiral aliphatic amines with high enantioselectivity from stable and easily accessible starting materials. springernature.com

The process is competent for modifying a variety of natural products and drug molecules and has been applied to the total synthesis of alkaloids. springernature.com The reaction works by the syn-addition of a Ni-H species across the double bond of the enamide, which is the enantio-determining step. springernature.com This methodology's broad scope suggests its potential applicability for the synthesis of this compound by selecting the appropriate enamide and alkyl halide precursors. Furthermore, the asymmetric synthesis of related 1-(pyridin-2-yl)ethan-1-amine derivatives has been achieved by reacting pyridine-2-carboxaldehyde with a chiral sulfinamide, followed by the addition of a Grignard reagent like methyl magnesium bromide. youtube.com This diastereoselective addition establishes the chiral center, and subsequent deprotection yields the desired chiral amine. youtube.com

Application of Flow Chemistry for Stereochemical Control and Inversion of Chiral Amine Configuration

Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, scalability, and precise control over reaction parameters such as temperature and residence time. whiterose.ac.ukuc.pt This level of control is particularly valuable in stereoselective synthesis. A key application of flow chemistry in the context of chiral amines is the inversion of configuration, which allows for the utilization of an undesired enantiomer from a racemic resolution process. vapourtec.com

In this strategy, the "waste" isomer is converted into its opposite enantiomer, effectively doubling the theoretical yield of the desired product. A common method involves converting the amine to a suitable leaving group, followed by an SN2 reaction with an azide (B81097) source, and subsequent reduction back to the amine with the inverted stereocenter. vapourtec.com Performing these steps in a continuous flow reactor ensures safety, especially when working with potentially hazardous intermediates like organic azides, and can lead to products with high enantiomeric excess. vapourtec.com This approach is part of a broader strategy of dynamic kinetic resolution (DKR), where the racemization of the unwanted enantiomer occurs concurrently with its resolution. whiterose.ac.uk

| Stage | Description | Key Advantage in Flow |

| Resolution | Separation of a racemic mixture into individual enantiomers (e.g., via crystallization with a chiral acid). | Continuous processing allows for efficient separation. whiterose.ac.uk |

| Inversion | The undesired enantiomer is converted into the desired one. | Precise control over reaction conditions enhances selectivity and safety. vapourtec.com |

| Racemization | The undesired enantiomer is racemized in situ, allowing for theoretical 100% conversion to the desired enantiomer. | Integration with resolution steps in a continuous DKR process. whiterose.ac.uk |

Memory of Chirality (MOC) Principles in Related Heterocyclic Syntheses

Memory of Chirality (MOC), also known as chiral memory, is a phenomenon where stereochemical information is transferred from a transient chiral center to a new, stable stereocenter within the same molecule. An efficient strategy for the asymmetric synthesis of piperidines with vicinal stereocenters has been established using an intramolecular SN2′ reaction of α-amino ester enolates, demonstrating the MOC principle. researchgate.net

In these syntheses, a single chiral center in the starting material influences the formation of stereochemically enriched heterocyclic products in a single operation. researchgate.net This concept has also been explored in pyridine (B92270) chemistry, where pyridine-stabilized silyl (B83357) cations have been shown to exhibit chiral memory at the silicon atom. acs.org The configurational stability of these intermediates allows for a degree of selectivity in subsequent reactions. acs.org While a direct application to the synthesis of this compound is not explicitly documented, the principle offers a sophisticated strategy for stereocontrol in the synthesis of related chiral heterocyclic compounds.

General Synthetic Routes to this compound and Analogues

General synthetic routes provide access to the target compound and its analogues, often as racemic mixtures, which can then be resolved if a single enantiomer is required. These methods frequently rely on robust and well-established reaction types.

Nucleophilic Substitution Reactions Involving the Fluoropyridine Moiety

The fluorine atom on the pyridine ring of this compound is a key handle for synthesis, as the C-F bond is susceptible to nucleophilic aromatic substitution (SNAr). The reaction of 2-fluoropyridine (B1216828) with amines is a direct and practical method for forming C-N bonds. researchgate.net This approach can be used to construct the aminopyridine core. For instance, an efficient, catalyst-free method has been developed for the synthesis of 2-aminopyridine (B139424) derivatives through the nucleophilic substitution of 2-fluoropyridine with acetamidine (B91507) hydrochloride, which serves as an ammonia (B1221849) source. rsc.org

To construct the full this compound structure, a multi-step process can be envisioned. One common strategy involves the addition of a carbon-based nucleophile to a 2-substituted fluoropyridine. For example, the reaction of a Grignard reagent with a nitrile can form an imine, which upon hydrolysis yields a ketone. masterorganicchemistry.com This ketone can then be converted to the desired amine via reductive amination.

A plausible synthetic sequence could be:

Formation of a Precursor: Start with a 2,6-disubstituted pyridine. For example, 2-fluoro-6-bromopyridine.

Nucleophilic Addition: Convert the bromo group into a nitrile (e.g., via reaction with CuCN) to form 6-fluoropyridine-2-carbonitrile. A Grignard reagent, such as methylmagnesium bromide, can then add to the nitrile.

Formation of the Amine: The resulting imine intermediate can be reduced directly to the primary amine, yielding the target compound.

This approach leverages the reactivity of the fluoropyridine ring and established methods for constructing the ethylamine (B1201723) side chain.

| Reactant 1 | Reactant 2 | Reaction Type | Product Type |

| 2-Fluoropyridine | Lithium Amides | SNAr | 2-Aminopyridine derivative researchgate.net |

| 2-Fluoropyridine | Acetamidine HCl | SNAr/Hydrolysis | 2-Aminopyridine rsc.org |

| 6-Fluoropyridine-2-carbonitrile | Methylmagnesium bromide | Nucleophilic Addition | Imine (precursor to amine) masterorganicchemistry.com |

| 2-Fluoro-6-acetylpyridine | Ammonia/Reducing Agent | Reductive Amination | This compound |

Amine Derivatization Strategies: Acylation and Alkylation of the Ethan-1-amine Group

The primary amine of this compound serves as a versatile functional handle for diversification through acylation and alkylation reactions. These transformations are fundamental in modifying the compound's physicochemical properties and for constructing more complex molecular architectures.

Acylation: The ethan-1-amine group readily undergoes N-acylation when treated with various acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. researchgate.netresearchgate.net This reaction forms a stable amide bond. For instance, reacting this compound with an acid chloride in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) yields the corresponding N-acyl derivative. researchgate.net The choice of acylating agent allows for the introduction of a wide array of functional groups, which is a common strategy in drug discovery to modulate biological activity and pharmacokinetic profiles. Highly selective acylating agents can be employed, especially when other nucleophilic sites are present in the molecule. researchgate.net

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, producing secondary and tertiary amines. However, careful control of stoichiometry and reaction conditions can favor mono-alkylation. A more controlled method is the hydrogen-borrowing alkylation, which utilizes catalysts (e.g., iridium) to react the amine with alcohols, producing water as the only byproduct. nih.gov This method is advantageous for its atom economy and ability to form challenging C-N bonds. nih.gov For enantioenriched amines, preventing racemization at the stereocenter is crucial, which can often be achieved by using bulky nitrogen protecting groups. nih.gov Visible-light-mediated methods have also been developed for the α-amino alkylation of related imine derivatives, providing a pathway to structurally diverse amines under mild conditions. researchgate.net

Table 1: Examples of Amine Derivatization Reactions

| Reaction Type | Reagents | Product Type |

| Acylation | Acid Chloride, Pyridine | N-Acyl-1-(6-fluoropyridin-2-yl)ethan-1-amine |

| Acylation | Carboxylic Acid, Coupling Agent (e.g., DCC, EDC) | N-Acyl-1-(6-fluoropyridin-2-yl)ethan-1-amine |

| Alkylation | Alkyl Halide, Base | N-Alkyl-1-(6-fluoropyridin-2-yl)ethan-1-amine |

| Hydrogen-Borrowing Alkylation | Alcohol, Iridium Catalyst | N-Alkyl-1-(6-fluoropyridin-2-yl)ethan-1-amine |

Radical-Mediated Amination and Cyclization Processes in Fluorinated Heterocycle Synthesis

Radical-mediated reactions offer powerful methods for the synthesis and functionalization of fluorinated heterocycles. acs.orgnih.gov These processes often proceed under mild conditions and can tolerate a wide range of functional groups. The introduction of fluorine-containing groups into organic molecules can drastically alter their physical, chemical, and biological properties. nih.gov

In the context of fluorinated pyridine synthesis, radical reactions can be used to introduce amino groups or to construct the heterocyclic ring itself. For example, radical trifluoromethylation is an efficient process for modifying indole (B1671886) derivatives, although N-trifluorination remains challenging due to the low nucleophilicity of the nitrogen atom. rsc.org For pyridines, radical processes can enable functionalization at positions that are otherwise difficult to access. A proposed radical mechanism for the synthesis of bioactive imidazo[1,2-a]pyridine (B132010) compounds involves a single-electron transfer to generate a key radical intermediate. rsc.orgresearchgate.net While direct radical amination of a pre-formed fluoropyridine ring is one possible route, another strategy involves the cyclization of a radical precursor to form the fluorinated heterocycle. These methods are valuable for creating diverse libraries of compounds for biological screening. researchgate.net The use of zinc sulfinate salts to transfer alkyl radicals to heterocycles is an emerging method that avoids pre-functionalized starting materials. acs.org

Palladium-Catalyzed Reductive Amination and Coupling Reactions for Pyridine Derivatives

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations, including C-N bond formation. For pyridine derivatives, palladium-catalyzed reactions are crucial for both synthesis and functionalization.

Reductive Amination: Palladium nanoparticles have been used to catalyze direct reductive amination in aqueous media, providing a green chemistry approach to amine synthesis. acs.org This method involves the reaction of a ketone or aldehyde with an amine under a hydrogen atmosphere or with other reducing agents. While pyridine-borane complexes are also used as mild reagents for reductive amination, palladium catalysts offer high efficiency. acs.org

Coupling Reactions: Palladium(II) complexes with pyridine-derived ligands are effective pre-catalysts for cross-coupling reactions such as Suzuki–Miyaura and Heck reactions. acs.org These reactions are fundamental for creating C-C bonds. Furthermore, palladium catalysts are used for C-N coupling reactions (Buchwald-Hartwig amination) to synthesize aminopyridines. This is particularly relevant for precursors to this compound, where an amino group can be installed on a functionalized pyridine ring. Overcoming challenges such as N-coordination of the pyridine substrate to the palladium center is an active area of research, with the development of specialized ligands enabling previously difficult transformations. nih.gov

Utility of Precursors and Intermediates in Complex Molecule Construction

The strategic use of well-designed precursors and building blocks is fundamental to the efficient synthesis of complex molecules. Fluorinated pyridines, in particular, serve as valuable scaffolds in medicinal chemistry and materials science. ossila.comsrdorganics.com

Role of 1-(6-Fluoropyridin-2-yl)ethan-1-one as a Synthetic Precursor

The ketone analogue, 1-(6-Fluoropyridin-2-yl)ethan-1-one, is a key precursor for the synthesis of this compound. The primary route from the ketone to the amine is through reductive amination. This one-pot reaction typically involves treating the ketone with an ammonia source (such as ammonia or ammonium (B1175870) acetate) and a reducing agent (such as sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation).

This ketone precursor itself can be synthesized through various methods. For instance, related acetylpyridine compounds have been prepared via the coupling of bromo-acetylpyridine precursors. nih.govresearchgate.net The synthesis of 1-(6-ethynylpyridin-2-yl)ethan-1-one from 1-(6-bromopyridin-2-yl)ethan-1-one demonstrates a common strategy of building complexity on the pyridine ring before further functionalization. chemicalbook.com The acetyl group of these precursors is a versatile handle, not only for conversion to the ethylamine but also for constructing more elaborate structures like polypyridine ligands used in supramolecular chemistry. nih.govresearchgate.net

Strategic Use of Fluoropyridine Building Blocks in the Assembly of Advanced Heterocyclic Scaffolds

Fluoropyridine derivatives are considered "privileged structures" in medicinal chemistry. srdorganics.com The incorporation of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating the pKa of the pyridine nitrogen. enamine.net Consequently, compounds like this compound are highly valuable building blocks for constructing more advanced heterocyclic systems. nih.govossila.com

These building blocks are integral to the synthesis of pharmaceuticals and agrochemicals. researchgate.netle.ac.uk The synthetic strategy often relies on the sequential, controlled functionalization of the fluoropyridine core. For example, the fluorine atom can be displaced by nucleophiles in an SNAr reaction, or the pyridine ring can be further substituted using palladium-catalyzed cross-coupling reactions. The ethylamine side chain provides a point for attachment to other molecular fragments, enabling the assembly of complex drug candidates. The development of novel synthetic routes to create diverse fluorinated heterocycles is an active area of research, aiming to expand the accessible chemical space for drug discovery. rsc.orgle.ac.uk

Role in Medicinal Chemistry and Drug Discovery

1-(6-Fluoropyridin-2-yl)ethan-1-amine as a Building Block and Scaffold in Drug Design

The utility of this compound in drug discovery stems from the synergistic contribution of its two primary components: the fluoropyridine ring and the ethylamine (B1201723) side chain. This combination provides a robust framework that medicinal chemists can elaborate upon to systematically explore chemical space and optimize pharmacological properties.

Significance of the Fluoropyridine Moiety in Structurally Diverse Bioactive Molecules

The pyridine (B92270) ring is a privileged heterocyclic scaffold, second only to benzene (B151609) in its prevalence within FDA-approved pharmaceuticals. mdpi.com Its presence can enhance aqueous solubility, facilitate hydrogen bonding and other key interactions with biological targets, and serve as a versatile platform for chemical modification.

The introduction of a fluorine atom to the pyridine ring further enhances its desirability in drug design. Fluorine possesses a unique combination of properties—small size, high electronegativity, and the ability to form a strong carbon-fluorine bond—that can profoundly influence a molecule's pharmacological profile. mdpi.com Strategic fluorination can lead to:

Improved Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic breakdown by enzymes like the cytochrome P450 family. This can increase the drug's half-life and bioavailability. mdpi.com

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the pyridine ring, influencing how the molecule interacts with its target protein. It can participate in favorable dipole-dipole, hydrogen bond, and even halogen bond interactions, thereby increasing binding potency. mdpi.comrsc.org

Modulated Physicochemical Properties: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its site of action. bldpharm.comresearchgate.net

The fluoropyridine moiety is therefore not merely a passive scaffold but an active contributor to the bioactivity and drug-like properties of the final compound.

Importance of the Ethan-1-amine Functionality as a Pharmacophore

A pharmacophore is defined as the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a biological target. researchgate.net The ethan-1-amine group of the title compound is a classic and highly significant pharmacophoric element. The primary amine is a key interaction center, capable of acting as a hydrogen bond donor. researchgate.net In a physiological environment (pH ~7.4), this amine is typically protonated, forming a positively charged ammonium (B1175870) ion. This positive charge is crucial for forming strong ionic interactions, or salt bridges, with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding site of a target protein.

This functionality is a common feature in a vast array of bioactive molecules, including neurotransmitters and their analogs, demonstrating its fundamental role in molecular recognition at various receptors. mdpi.com The ethyl linker provides a degree of conformational flexibility, allowing the amine to orient itself optimally within a binding pocket to establish these critical interactions. sigmaaldrich.com

Rational Design Principles for Novel Ligands and Bioactive Agents Incorporating the Compound

The rational design of new drugs involves the systematic and iterative modification of a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. This compound serves as an excellent starting point for such endeavors due to its inherent features that are amenable to well-established medicinal chemistry strategies.

Strategies for Modifying this compound to Enhance Pharmacological Properties

The structure of this compound offers multiple points for chemical modification. "Late-stage modification" is a powerful strategy in drug discovery that involves altering a complex, drug-like molecule in the final steps of a synthesis to fine-tune its properties. nih.gov The primary amine is the most common and versatile handle for such modifications. Standard synthetic transformations can be employed to build upon this core structure:

Acylation: Reaction with carboxylic acids or their derivatives to form amides.

Alkylation/Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These modifications allow for the introduction of a wide variety of new functional groups and structural motifs, enabling a systematic exploration of the structure-activity relationship (SAR). mdpi.comnih.gov For instance, adding a bulky hydrophobic group could enhance binding to a nonpolar pocket in the target protein, while introducing another polar group could improve solubility or create additional hydrogen bonding opportunities.

Influence of Fluorine Substitution on Molecular Interactions within Drug Targets

The strategic placement of fluorine has a profound impact on a drug's interaction with its biological target. Its small van der Waals radius (1.47 Å) is comparable to that of a hydrogen atom (1.20 Å), meaning it can often replace hydrogen without causing significant steric clashes. mdpi.com However, its electronic properties are vastly different.

| Property | Effect of Fluorine Substitution | Medicinal Chemistry Rationale |

|---|---|---|

| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond, resisting enzymatic cleavage (e.g., by P450 enzymes). mdpi.com |

| Binding Affinity | Often Increased | Fluorine's electronegativity can lead to favorable dipole-dipole, hydrogen bond, and electrostatic interactions with the target protein. mdpi.comrsc.org |

| Lipophilicity | Increased | Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell uptake. bldpharm.comresearchgate.net |

| pKa of Nearby Groups | Altered | As a strong electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic centers, affecting ionization state at physiological pH. mdpi.com |

Application of Amide Formation in Ligand Design utilizing the Amine Functionality

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry for linking molecular fragments. frontiersin.org The primary amine of this compound is an excellent nucleophile for this purpose. In a typical drug design campaign, this building block can be coupled with a diverse library of carboxylic acids to rapidly generate a large number of distinct amide derivatives. nih.gov

This strategy is highly effective for several reasons:

Chemical Stability: The resulting amide bond is exceptionally stable to hydrolysis, ensuring the integrity of the final molecule under physiological conditions.

Structural Rigidity: The planar nature of the amide bond reduces the conformational flexibility of the linker, which can be entropically favorable for binding to a target.

Hydrogen Bonding: The amide group itself contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), providing additional points of interaction with the biological target.

By using this compound as one of the starting materials, medicinal chemists can systematically build complex ligands where the fluoropyridine moiety is positioned to make key interactions, while the newly introduced functionality from the carboxylic acid explores other regions of the binding site.

Structure Activity Relationship Sar Studies of 1 6 Fluoropyridin 2 Yl Ethan 1 Amine Derivatives

Elucidation of Structural Determinants Governing Biological Activity

The biological activity of 1-(6-Fluoropyridin-2-yl)ethan-1-amine derivatives is dictated by the intricate interplay of its structural components: the substituted pyridine (B92270) ring and the ethan-1-amine side chain. The specific arrangement and properties of these fragments determine how the molecule interacts with its biological target.

Impact of Substitutions on the Pyridine Ring of this compound Analogues

The pyridine ring acts as a versatile scaffold where substitutions can dramatically influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity. The existing fluorine atom at the 6-position already imparts specific electronic characteristics due to its high electronegativity. Further modifications at other positions on the ring can fine-tune the molecule's interaction with its target.

Research on related pyridine derivatives has shown that the nature and position of substituents are critical. For instance, in studies on epibatidine (B1211577) analogs, substitutions on the pyridine ring significantly altered affinity and efficacy at nicotinic receptors. nih.gov Analogs with fluoro, bromo, and amino groups displayed varied affinities and potencies, highlighting the sensitivity of receptor-ligand interactions to the electronic nature of the substituent. nih.gov A fluoro substitution, for example, led to a 52- to 875-fold greater affinity for β2-containing receptors over β4-containing ones. nih.gov Similarly, an amino group resulted in a 10- to 115-fold preference for β2- over β4-containing receptors. nih.gov

In the context of antiproliferative activity, a general review of pyridine derivatives found that the presence of electron-donating groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups tends to enhance activity. nih.govnih.gov Conversely, the introduction of bulky groups or additional halogen atoms was often associated with lower antiproliferative activity. nih.govnih.gov This suggests a delicate balance between electronic effects and steric hindrance.

The table below illustrates potential modifications to the pyridine ring of the this compound core and the generally expected impact on activity based on established principles.

| Modification on Pyridine Ring (at Position X) | Substituent (R) | General Effect on Activity (Illustrative) | Relevant Principles/Citations |

| R = H (Parent) | H | Baseline Activity | N/A |

| Electron-Withdrawing Group | -NO₂, -CN | May decrease activity depending on target interaction; can alter metabolic stability. | nih.gov |

| Halogen Substitution | -Cl, -Br | Can increase lipophilicity; activity varies. Bromo substitution on epibatidine analogs showed distinct potency profiles. nih.gov | nih.govnih.gov |

| Electron-Donating Group | -NH₂, -OH, -OCH₃ | Often enhances biological activity by participating in hydrogen bonding or altering ring electronics. nih.govnih.gov | nih.govnih.gov |

| Bulky Alkyl Group | -CH(CH₃)₂ | May decrease activity due to steric hindrance at the binding site. nih.govnih.gov | nih.govnih.gov |

Role of the Ethan-1-amine Side Chain Configuration and Modifications in Receptor Interactions

The ethan-1-amine side chain is a critical pharmacophoric element, with its configuration and chemical nature directly influencing receptor interactions. Key factors include the stereochemistry at the chiral center, the basicity of the amine, and the steric bulk of substituents on the nitrogen atom.

Studies on ligands for sigma receptors have underscored the importance of the amine's structural context. nih.gov For instance, constraining the amine within a rigid ring system was found to be key for high affinity and selectivity for the σ2 receptor subtype. nih.gov While the this compound scaffold has a flexible side chain, this principle highlights the importance of its conformation. Introducing a methyl group to an open-chain analog (creating a tertiary amine) improved affinity for both σ1 and σ2 subtypes, supporting the need for a tertiary nitrogen for optimal binding in that series. nih.gov

The basicity of the amine group is another crucial factor, as it is often involved in forming salt bridges or hydrogen bonds with acidic residues in the receptor's binding pocket. The fluorine atom on the pyridine ring can modulate the pKa of the amine. cambridgemedchemconsulting.com Modifications to the side chain, such as N-alkylation or acylation, would further alter this basicity and introduce steric changes that can either enhance or disrupt binding.

| Side Chain Modification | Example Structure | Potential Impact on Receptor Interaction | Relevant Principles/Citations |

| Stereochemistry | (S)-enantiomer vs. (R)-enantiomer | Enantiomers often exhibit significantly different biological activities due to stereospecific interactions with chiral receptors. | General Medicinal Chemistry Principle |

| N-Alkylation (Secondary Amine) | N-CH₃ | Increases steric bulk, alters basicity and lipophilicity, potentially improving affinity. | nih.gov |

| N,N-Dialkylation (Tertiary Amine) | N(CH₃)₂ | Further increases steric bulk and removes the hydrogen bond donor capability of the amine. This can be favorable or unfavorable depending on the target. | nih.gov |

| Chain Extension/Branching | -CH₂-CH(CH₃)-NH₂ | Alters the distance and vector of the amine relative to the pyridine ring, potentially probing different regions of the binding pocket. | General Medicinal Chemistry Principle |

Conformational Analysis and its Correlation with SAR

The three-dimensional shape, or conformation, of a molecule is paramount for its interaction with a biological target. Conformational analysis helps to identify the low-energy, biologically active conformation—the specific shape the molecule adopts when it binds to its receptor. For flexible molecules like this compound, understanding the preferred orientation of the ethan-1-amine side chain relative to the pyridine ring is essential.

The correlation between a molecule's conformation and its SAR is a cornerstone of drug design. nih.gov Analysis of the electrostatic potential maps of pyridine derivatives has been used to determine favorable structural characteristics for antiproliferative activity. nih.govnih.gov Such studies can reveal how electron distribution across the molecule influences non-covalent interactions. The torsional angle between the pyridine ring and the side chain determines the spatial positioning of the crucial amine group. Receptor binding pockets are often sterically and electronically constrained, meaning only specific conformations will fit and elicit a biological response. Therefore, modifications that either stabilize or destabilize the active conformation can have a profound impact on the compound's potency.

Optimization Strategies through Systematic Chemical Modification

Lead optimization in drug discovery often involves systematic chemical modifications to enhance a compound's desired properties. For derivatives of this compound, this involves exploring different peripheral groups and applying bioisosteric replacement strategies.

Exploration of Peripheral Group Variations for Modulating Activity

Systematic variation of peripheral functional groups is a classic strategy to probe the SAR of a compound series. This involves modifying the substituents on both the pyridine ring and the amine side chain to optimize interactions with the target and improve physicochemical properties.

For example, in the development of phosphodiesterase-5 (PDE5) inhibitors based on a 2-aminothiazole (B372263) scaffold, attaching different pyridine analogs and other heterocyclic rings was explored to map the structure-activity landscape. mdpi.comresearchgate.netnih.gov This approach revealed that specific heterocyclic combinations could achieve potent inhibition. mdpi.comresearchgate.netnih.gov Similarly, studies on 2-amino-4-chloropyridine (B16104) derivatives showed that converting the amino group into various Schiff bases resulted in a range of antimicrobial activities, with certain substitutions exhibiting significant potency. researchgate.net These examples demonstrate that exploring a diverse set of peripheral groups can lead to the discovery of compounds with improved biological activity.

Bioisosteric Replacements and Their Effects on the Activity and Selectivity Profile

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one atom or group of atoms is exchanged for another with similar physical or chemical properties, with the goal of enhancing activity, selectivity, or metabolic stability. cambridgemedchemconsulting.comspirochem.com The application of this strategy to the this compound scaffold can yield valuable insights and improved analogs.

The fluorine atom at the 6-position is a prime candidate for bioisosteric replacement. While fluorine itself is often used as a bioisostere for hydrogen, it can also be replaced by other groups. cambridgemedchemconsulting.comestranky.sk For example, replacing fluorine with a hydroxyl (-OH) or cyano (-CN) group would drastically alter the electronic and hydrogen-bonding properties of the pyridine ring.

The pyridine ring itself can also be replaced with other heterocycles (e.g., pyrimidine, thiazole, or thiophene) to explore how changes in ring electronics, size, and hydrogen bonding capacity affect activity. In one study, the replacement of a pyridine-N-oxide moiety with a 2-difluoromethylpyridine group was shown to be a successful bioisosteric switch that enhanced the activity of quorum sensing inhibitors. rsc.org This demonstrates that even subtle changes to the core heterocyclic system can lead to significant improvements in biological function.

The following table provides examples of potential bioisosteric replacements for the this compound scaffold.

| Original Group | Bioisosteric Replacement | Rationale and Potential Effect | Relevant Principles/Citations |

| 6-Fluoro | 6-Chloro | Similar halogen, but larger size and different electronic properties. May alter binding affinity and lipophilicity. | cambridgemedchemconsulting.com |

| 6-Fluoro | 6-Hydroxyl (-OH) | Introduces hydrogen bond donor/acceptor capability, potentially forming new interactions with the target. | estranky.sk |

| 6-Fluoro | 6-Cyano (-CN) | Strong electron-withdrawing group, acts as a hydrogen bond acceptor. Can alter metabolic profile. | cambridgemedchemconsulting.com |

| Pyridine Ring | Thiophene (B33073) Ring | Changes ring electronics and geometry. Phenyl and thiophene are common bioisosteres for pyridine. | cambridgemedchemconsulting.com |

| Pyridine Ring | Pyrimidine Ring | Introduces a second nitrogen atom, altering H-bonding patterns and basicity. | General Medicinal Chemistry Principle |

| Ethan-1-amine Side Chain | Oxadiazole Ring | Can mimic aspects of the side chain's functionality while imparting rigidity and altering metabolic stability. | General Medicinal Chemistry Principle |

Development and Application of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. nih.govresearchgate.net These models are instrumental in modern drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that influence biological response. researchgate.netnih.gov For derivatives of this compound, QSAR studies are pivotal in systematically exploring the chemical space to design more potent and selective molecules.

The development of a QSAR model involves several key steps, beginning with the compilation of a dataset of compounds with known biological activities. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. mdpi.com These descriptors can be categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. nih.gov

Statistical methods are then employed to establish a mathematical relationship between these descriptors and the observed biological activity. chemmethod.com Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). nih.govchemmethod.com The goal is to create a model that is not only statistically robust but also has high predictive power for new, untested compounds. nih.gov

A critical aspect of QSAR model development is rigorous validation to ensure its reliability and predictive capacity. chemmethod.com This typically involves internal validation techniques, such as cross-validation (leave-one-out or leave-many-out), and external validation using a separate test set of compounds that were not used in the model's creation. chemmethod.com

For derivatives of this compound, a hypothetical QSAR study might explore how various substituents on the pyridine ring or modifications to the ethylamine (B1201723) side chain affect a specific biological activity, such as enzyme inhibition. The resulting QSAR model could then be used to predict the inhibitory activity of novel derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Below is a hypothetical data table illustrating the types of descriptors and data that would be used in a QSAR study of this compound derivatives.

Table 1: Hypothetical Molecular Descriptors and Biological Activity Data for QSAR Analysis of this compound Derivatives

| Compound | Biological Activity (IC50, µM) | LogP (Hydrophobicity) | Molecular Weight (MW) | Dipole Moment (Debye) | HOMO Energy (eV) |

| Derivative 1 | 0.5 | 2.1 | 250.3 | 3.5 | -6.2 |

| Derivative 2 | 1.2 | 2.5 | 264.3 | 3.8 | -6.5 |

| Derivative 3 | 0.2 | 1.8 | 245.2 | 3.2 | -6.1 |

| Derivative 4 | 2.5 | 3.0 | 280.4 | 4.1 | -6.8 |

| Derivative 5 | 0.8 | 2.3 | 258.3 | 3.6 | -6.3 |

The application of such a QSAR model would involve generating a predictive equation. For instance, a simplified MLR model might yield an equation like:

log(1/IC50) = 0.5 * LogP - 0.01 * MW + 0.2 * Dipole Moment - 0.8 * HOMO Energy + C

This equation would allow researchers to estimate the biological activity of newly designed derivatives based on their calculated descriptor values. By analyzing the coefficients of the descriptors, insights into the structure-activity relationship can be gained. For example, a positive coefficient for LogP would suggest that increasing hydrophobicity is beneficial for activity, while a negative coefficient for MW might indicate that smaller molecules are preferred.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by considering the 3D spatial arrangement of molecular fields. nih.govccspublishing.org.cn These approaches can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic characteristics are favorable or unfavorable for biological activity, providing a powerful guide for rational drug design. ccspublishing.org.cnnih.gov

Interactions with Biological Systems

Investigation of Molecular Target Interactions and Binding Mechanisms

The biological activity of a compound is initiated by its binding to specific molecular targets, such as receptors or enzymes. Studies on derivatives of 1-(6-Fluoropyridin-2-yl)ethan-1-amine have explored these initial interactions to lay the groundwork for understanding their pharmacological effects.

Derivatives incorporating the fluoropyridine moiety have been evaluated for their binding affinity to a range of receptors, demonstrating the versatility of this chemical scaffold.

In the pursuit of novel central nervous system agents, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were designed and assessed for their affinity for dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A) receptors. researchgate.net The results indicated that several compounds act as multi-target agonists. For instance, compounds 7b and 34c showed potent agonistic activities at all three receptors, with EC50 values in the low nanomolar range, suggesting their potential in treating conditions like Parkinson's disease. researchgate.net

Similarly, research into selective 5-HT1A receptor agonists led to the development of derivatives of 2-pyridinemethylamine. nih.gov The incorporation of a fluorine atom was found to enhance oral bioavailability and agonist activity. Specifically, compounds like 39 , 46 , and 61 demonstrated high affinity and selectivity for 5-HT1A receptors over dopaminergic D2 and adrenergic alpha1 receptors. nih.gov

Furthermore, the 2-fluoropyridine (B1216828) moiety has been incorporated into antagonists for the adenosine (B11128) A2B receptor, a target in cancer therapy. mdpi.com A novel fluorinated derivative bearing a 2-fluoropyridine group showed a high binding affinity (Ki) of 9.97 ± 0.86 nM for the A2B receptor. mdpi.com In the context of cannabinoid receptors, while the core structure is different, the introduction of a 2-fluoropyridin subunit has been considered as a strategy that might be well-tolerated and afford ligands with high CB2 receptor affinity (Ki ≤ 10 nM) and significant selectivity over CB1 receptors. nih.gov

| Compound | Target Receptor | Binding Affinity / Activity | Source |

|---|---|---|---|

| Compound 7b | D2/D3/5-HT1A | EC50 = 0.9/19/2.3 nmol/L | researchgate.net |

| Compound 34c | D2/D3/5-HT1A | EC50 = 3.3/10/1.4 nmol/L | researchgate.net |

| Fluorinated Xanthine Derivative (5) | Adenosine A2B | Ki = 9.97 ± 0.86 nM | mdpi.com |

| Fluorophenyl Derivative (26) | Cannabinoid CB2 | Ki ≤ 10 nM | nih.gov |

Beyond simple binding, understanding how a compound exerts its effect at a molecular level is crucial. For derivatives related to this compound, a significant area of investigation has been the inhibition of kinases, particularly Interleukin-1 receptor-associated kinase 4 (IRAK4).

IRAK4 is a serine-threonine kinase that is a critical mediator in the signaling pathways of the interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs). nih.gov These pathways are fundamental to the innate immune response. nih.govresearchgate.net The mechanism of action for many inhibitors targeting IRAK4 involves competitive binding at the ATP-binding site of the kinase. nih.gov By occupying this site, the inhibitor prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade. Structure-enabled drug design has been instrumental in developing potent and selective aminopyrimidine-based IRAK4 inhibitors. nih.govresearchgate.net These inhibitors are designed to form key hydrogen bond interactions with the hinge region of the kinase, a common mechanism for kinase inhibitors. nih.gov

The interaction between a compound and its molecular target ultimately leads to the modulation of broader biological pathways. The inhibition of IRAK4 by aminopyrimidine-based compounds provides a clear example of this cascade of effects.

As a key upstream signal transducer, IRAK4 activation leads to the downstream activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1). nih.gov These transcription factors are responsible for orchestrating the production of a wide array of secondary inflammatory mediators, including cytokines like IL-6 and IL-8. nih.govmdpi.com

By inhibiting IRAK4, derivatives containing the aminopyrimidine scaffold effectively block the IL-1R/TLR signaling pathways. nih.govresearchgate.net This disruption prevents the activation of NF-κB and AP-1, resulting in a significant reduction in the generation of pro-inflammatory cytokines. nih.gov Studies in both rodent models and human cells have demonstrated that IRAK4 inhibition can modulate the production of these key inflammatory molecules, highlighting the therapeutic potential of such compounds in inflammatory and autoimmune diseases. nih.govresearchgate.net

Analysis of Compound Selectivity and Specificity Profiles

A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize off-target effects. Derivatives of this compound have been profiled for their selectivity.

In the development of IRAK4 inhibitors, kinase selectivity is a paramount concern. One exemplary aminopyrimidin-4-one derivative, compound 16 , not only showed potent IRAK4 inhibition (IC50 = 27 nM) but also demonstrated excellent kinase selectivity, with over 100-fold greater potency for IRAK4 compared to 99% of a panel of 111 other kinases. nih.gov This high degree of selectivity is crucial for a favorable safety profile.

Selectivity has also been a key objective in the development of receptor ligands. For cannabinoid receptor ligands, derivatives were identified that possess high affinity for the CB2 receptor while maintaining constantly low affinity for the CB1 receptor (>1000-fold selectivity), which is responsible for the undesirable psychotropic effects of cannabinoids. nih.gov Similarly, in the context of adenosine receptors, fluorinated derivatives were developed with the aim of achieving high selectivity for the A2B subtype over other adenosine receptor subtypes (A1, A2A, and A3). mdpi.com For serotonin receptor agonists, derivatives like 39 , 46 , and 61 bound with higher affinity and selectivity to 5-HT1A receptors compared to dopaminergic D2 and adrenergic alpha1 receptors. nih.gov

| Compound Class/Example | Primary Target | Selectivity Profile | Source |

|---|---|---|---|

| Aminopyrimidin-4-one (Compound 16) | IRAK4 | >100-fold selective against 99% of 111 tested kinases | nih.gov |

| Fluorophenyl Derivatives (26, 27, 28) | Cannabinoid CB2 Receptor | >1000-fold selective over CB1 Receptor | nih.gov |

| 2-Pyridinemethylamine Derivatives (39, 46, 61) | Serotonin 5-HT1A Receptor | Selective over Dopamine D2 and Adrenergic α1 Receptors | nih.gov |

| Fluorinated Xanthine Derivative (5) | Adenosine A2B Receptor | Moderate selectivity vs. other adenosine receptor subtypes (A1, A2A, A3) | mdpi.com |

Computational Chemistry Applications in the Study of 1 6 Fluoropyridin 2 Yl Ethan 1 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as 1-(6-Fluoropyridin-2-yl)ethan-1-amine, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified as a docking score. A lower docking score typically indicates a more favorable binding interaction.

For this compound, a hypothetical molecular docking study could be performed against a kinase, a common target for pyridine-containing inhibitors. The results would likely show the amine group forming hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in the protein's active site, while the fluoropyridine ring could engage in hydrophobic and pi-stacking interactions with aromatic residues like phenylalanine or tyrosine. The fluorine atom might also participate in specific halogen bonding or other electrostatic interactions. Analysis of these interactions is crucial for understanding the structural basis of the ligand's activity and for suggesting modifications to improve binding.

| Parameter | Value/Description |

|---|---|

| Target Protein | Example Kinase (e.g., Abl Kinase) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP-123, GLU-89, PHE-78, TYR-56 |

| Types of Interactions | Hydrogen bond with ASP-123 (amine group), Pi-stacking with PHE-78 (pyridine ring), Hydrophobic interaction with TYR-56 |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, this would involve rotating the single bonds to map out the potential energy surface and identify the most probable shapes the molecule will adopt.

Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent like water or bound to its protein target, can provide a dynamic view of its behavior. These simulations can reveal the stability of different conformations, the flexibility of the molecule, and the persistence of key interactions with a protein over time. For instance, an MD simulation could show how water molecules mediate interactions between the ligand and the protein, or it could reveal conformational changes in the protein upon ligand binding.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-C) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 60° | 75 |

| 2 | 1.25 | 180° | 20 |

| 3 | 2.50 | -60° | 5 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. These calculations can provide a detailed understanding of the electron distribution, which governs the molecule's reactivity and how it interacts with other molecules.

For this compound, these calculations could be used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. Additionally, calculating the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, predicting where it is likely to engage in electrostatic interactions. The distribution of partial charges on each atom can further refine the understanding of its interaction profile, for instance, by highlighting the electrophilic and nucleophilic centers.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation |

| LUMO Energy | -0.5 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability |

| Dipole Moment | 2.1 Debye | Indicates a polar molecule |

Predictive Modeling for Structure-Activity and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. These models are built by calculating a set of molecular descriptors (numerical representations of chemical information) for a series of analogues and then using statistical methods to find a correlation with an observed activity or property.

To develop a QSAR model for analogues of this compound, a library of related compounds with varying substituents would be synthesized and their biological activity measured. Molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each compound. A resulting QSAR equation could predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest predicted potency.

| Parameter | Value |

|---|---|

| QSAR Equation | log(1/IC50) = 0.75 * logP - 0.23 * MW + 1.5 * H-bond_Donors + 2.1 |

| Correlation Coefficient (R²) | 0.85 |

| Cross-validated R² (Q²) | 0.72 |

| Predictive R² (R²_pred) | 0.68 |

Advanced Derivatization and Probe Development

Synthesis of Molecular Probes and Chemical Tools based on 1-(6-Fluoropyridin-2-yl)ethan-1-amine

The primary amine group serves as a key chemical handle for conjugation, allowing for the attachment of various reporter groups, such as fluorophores and radioisotopes, to generate specialized molecular tools for research and diagnostic applications.

Fluorescent labeling is a cornerstone of molecular and cellular biology, enabling the visualization and tracking of molecules within complex biological environments. The primary amine of this compound is nucleophilic and readily reacts with a wide array of amine-reactive fluorescent dyes. thermofisher.com The choice of fluorophore depends on the specific application, considering factors such as excitation and emission wavelengths, quantum yield, photostability, and environmental sensitivity.

The most common strategies for labeling involve the reaction of the amine with electrophilic functional groups on the dye molecule, such as isothiocyanates and succinimidyl esters, to form stable covalent bonds. caymanchem.com

Isothiocyanate Coupling: Reaction with a fluorescent isothiocyanate (e.g., FITC, TRITC) results in the formation of a stable thiourea (B124793) linkage.

Succinimidyl Ester (Active Ester) Coupling: Reaction with a succinimidyl ester of a dye (e.g., Alexa Fluor™ or DyLight™ dyes) forms a robust amide bond.

These reactions are typically performed under mild basic conditions to ensure the amine is deprotonated and thus maximally nucleophilic. The resulting fluorescently-labeled derivatives can be used as probes to study the distribution and binding of molecules containing the 1-(6-fluoropyridin-2-yl)ethylamino moiety.

Table 1: Common Amine-Reactive Fluorophores for Labeling

| Fluorophore Class | Reactive Group | Resulting Linkage | Excitation (nm) | Emission (nm) | Key Features |

|---|---|---|---|---|---|

| Fluorescein | Isothiocyanate (FITC) | Thiourea | ~495 | ~525 | Bright green fluorescence, pH-sensitive. |

| Rhodamine | Isothiocyanate (TRITC) | Thiourea | ~550 | ~575 | Red fluorescence, good photostability. |

| Alexa Fluor™ | Succinimidyl Ester | Amide | Wide Range | Wide Range | High photostability and brightness, pH-insensitive. |

| BODIPY™ | Succinimidyl Ester | Amide | ~503 | ~512 | Sharp emission peaks, less sensitive to solvent polarity. caymanchem.com |

The 6-fluoro-substituent on the pyridine (B92270) ring is an ideal site for the introduction of a fluorine-18 (B77423) ([¹⁸F]) radioisotope for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research to visualize and quantify physiological processes. mdpi.com Radioligands based on the this compound scaffold can be designed to bind to specific biological targets like receptors or enzymes, allowing for their in vivo quantification and mapping. nih.gov

The synthesis of such radioligands typically involves a late-stage radiofluorination step. This is achieved through nucleophilic aromatic substitution (SₙAr) on a suitable precursor molecule. In this process, a precursor bearing a good leaving group at the 6-position of the pyridine ring is reacted with cyclotron-produced [¹⁸F]fluoride.

Table 2: Precursor Strategies for [¹⁸F]-Radiolabeling

| Precursor Leaving Group | Reaction Conditions | Advantage |

|---|---|---|

| Nitro (-NO₂) | High temperature, aprotic solvent, phase-transfer catalyst (e.g., Kryptofix 2.2.2) | Readily available starting materials. |

| Trimethylammonium (-N⁺(CH₃)₃) | Milder conditions compared to nitro precursors. | High reactivity and selectivity for fluorination. |

The resulting [¹⁸F]-labeled this compound derivative can then be purified and used as a PET tracer to measure target engagement or density in living subjects.

Integration into Solid-Phase Synthesis and Combinatorial Chemistry Platforms

The utility of this compound extends to its use as a building block in high-throughput chemistry methodologies designed to accelerate drug discovery.

Solid-phase synthesis is a technique where molecules are built step-by-step while one end is attached to a solid, insoluble support or resin. luxembourg-bio.com This approach simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired compound attached to the resin. researchgate.net

The primary amine of this compound provides a convenient point of attachment to various commercially available resins. The choice of resin and its associated linker determines how the molecule is attached and under what conditions it can be cleaved (released) from the support upon completion of the synthesis.

Table 3: Resins for Immobilization of this compound

| Resin Type | Linker Type | Attachment Chemistry | Cleavage Condition |

|---|---|---|---|

| Rink Amide Resin | Acid-labile linker | Amide bond formation with the linker's carboxylic acid. | Strong acid (e.g., Trifluoroacetic acid - TFA). |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Highly acid-labile linker | Direct attachment of the amine to the trityl group. uci.edu | Mild acid (e.g., dilute TFA, Acetic Acid). |

Once immobilized, the pyridine ring and other parts of the molecule are available for further chemical modification in a stepwise fashion.

Combinatorial chemistry involves the systematic and repetitive connection of different molecular building blocks to generate a large collection of diverse compounds, known as a chemical library. nih.gov These libraries are then screened for biological activity in high-throughput screening (HTS) assays. nih.gov

This compound is an excellent scaffold for building such libraries. After attachment to a solid support via its primary amine, the molecule can be elaborated. For instance, if the scaffold is part of a larger structure with other reactive sites, those sites can be reacted with a diverse set of reagents. More commonly, the amine itself is used as a point of diversity. In a solution-phase approach, the amine can be reacted with hundreds or thousands of different building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes via reductive amination) in parallel synthesis formats to create a large library of final compounds.

Table 4: Library Generation from the this compound Scaffold

| Reaction Type | Building Block (R-X) | Resulting Structure | Diversity Element |

|---|---|---|---|

| Acylation | Carboxylic Acids (R-COOH) or Acyl Chlorides (R-COCl) | Amide | R-group from the carboxylic acid. |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide | R-group from the sulfonyl chloride. |

This strategy allows for the rapid generation of thousands of structurally related yet diverse molecules, which can be screened to identify hits for drug discovery and chemical biology research. nih.gov

Future Research Directions and Outlook

Emerging Synthetic Methodologies for Fluorinated Aminopyridine Scaffolds

The synthesis of fluorinated aminopyridine scaffolds, including derivatives of 1-(6-fluoropyridin-2-yl)ethan-1-amine, is a dynamic field of research. Traditional methods often face limitations in scope, safety, and regioselectivity. researchgate.net However, emerging methodologies are providing more efficient and versatile routes to these valuable compounds.

A significant area of advancement is the late-stage C-H fluorination of pyridine (B92270) rings. Inspired by classic amination reactions, methods using reagents like silver(II) fluoride (B91410) (AgF₂) allow for the direct and site-selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines. researchgate.net These reactions can proceed at ambient temperatures, offering a powerful tool for modifying complex molecules without the need for pre-functionalization. researchgate.netacs.org

Another promising strategy involves the direct fluorination of pyridine N-oxides. This approach has proven effective for producing meta-fluorinated pyridines, which are often challenging to synthesize via traditional nucleophilic aromatic substitution due to the electron-rich nature of the pyridine ring. nih.gov This method was successfully applied to the synthesis of [¹⁸F]3-fluoro-4-aminopyridine, highlighting its potential for creating radiolabeled compounds for medical imaging. nih.govresearchgate.net

The development of novel fluorinating agents and catalytic systems continues to expand the synthetic toolbox. N-fluoropyridinium salts, for example, have become important sources of electrophilic fluorine, capable of fluorinating a wide range of nucleophilic substrates. mdpi.com The reactivity of these reagents can be fine-tuned by modifying the pyridine heterocycle itself. mdpi.com

Below is a summary of selected emerging synthetic strategies:

| Methodology | Key Reagents/Catalysts | Primary Advantage | Reference |

| C-H Bond Fluorination | Silver(II) Fluoride (AgF₂) | High site-selectivity for position adjacent to nitrogen; mild reaction conditions. | researchgate.net |

| Direct Fluorination of N-Oxides | (e.g., for meta-fluorination) | Access to challenging isomers not easily formed by traditional SNAr. | nih.gov |

| Nucleophilic Aromatic Substitution | Lithium Amides | Straightforward and practical method for amination of 2-fluoropyridines without transition metals. | |

| Transition-Metal Catalysis | Copper(I) Catalysts | Efficient amination of bromopyridine derivatives under mild conditions. |

These evolving synthetic methods are crucial for efficiently generating diverse libraries of this compound analogues for further investigation.

Expanding the Scope of Medicinal Applications for this compound Derivatives

Derivatives of fluorinated aminopyridines are being explored for a wide array of therapeutic applications, driven by the beneficial effects of fluorine on properties like metabolic stability, binding affinity, and membrane permeability. nih.govtandfonline.comresearchgate.net

Kinase Inhibitors in Oncology: A significant area of application for aminopyridine derivatives is in the development of kinase inhibitors for cancer therapy. acs.org The fluorinated pyridine motif can enhance binding affinity to target enzymes and is a valuable component in structure-activity relationship (SAR) studies. myskinrecipes.com The structural core of this compound is suitable for elaboration into potent inhibitors targeting various kinases implicated in tumor growth and proliferation. mdpi.com

Neurodegenerative Diseases: Aminopyridines are known to act as potassium channel blockers. google.comrsc.org For instance, 4-aminopyridine (B3432731) is an approved drug for improving symptoms in multiple sclerosis (MS) by enhancing impulse conduction in demyelinated axons. researchgate.netgoogle.com Fluorinated analogues are being investigated with the hypothesis that fluorine substitution can improve pharmacological properties such as metabolic stability and passage through the blood-brain barrier. google.com

Anticancer and Antimicrobial Agents: The aminopyridine scaffold is a versatile pharmacophore that has been incorporated into compounds with demonstrated anticancer and antimicrobial activities. nih.govmdpi.com Research on N-protected amino acid derivatives of 2-aminopyridine (B139424) has shown potential anti-tumor activity in colorectal cancer cell lines. nih.gov Furthermore, certain aminopyridine derivatives exhibit potent antibacterial effects, particularly against Gram-positive bacteria. mdpi.comscispace.com

Medical Imaging: The incorporation of the fluorine-18 (B77423) radioisotope ([¹⁸F]) into aminopyridine structures is a key strategy for developing novel Positron Emission Tomography (PET) tracers. researchgate.net For example, [¹⁸F]3-fluoro-4-aminopyridine is being investigated as a PET tracer for imaging demyelination in conditions like multiple sclerosis, potentially allowing for better diagnosis and monitoring of the disease. researchgate.net

The following table summarizes potential therapeutic areas for derivatives of the title compound:

| Therapeutic Area | Biological Target/Mechanism | Potential Advantage of Fluorine | Reference |

| Oncology | Kinase Inhibition (e.g., Aurora, VEGFR) | Enhanced binding affinity, improved metabolic stability. | acs.orgmyskinrecipes.commdpi.com |

| Neurodegenerative Diseases (e.g., MS) | Voltage-gated potassium channel blockade | Increased membrane permeability, improved pharmacokinetic profile. | researchgate.netgoogle.com |

| Infectious Diseases | Bacterial enzyme inhibition | Enhanced potency and spectrum of activity. | mdpi.comscispace.com |

| Medical Diagnostics | PET Imaging | Enables in vivo visualization of biological targets (e.g., demyelination). | researchgate.net |

Integration of Advanced Computational Techniques with Experimental Studies in Drug Discovery

The discovery and optimization of drugs based on the this compound scaffold are increasingly reliant on the synergy between experimental synthesis and advanced computational techniques. These in silico methods accelerate the drug design process, reduce costs, and provide deep insights into molecular interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful tool for identifying the key molecular features that govern the biological activity of a series of compounds. nih.gov For kinase inhibitors based on heterocyclic scaffolds, QSAR studies can build statistically significant models that predict the inhibitory potency (pIC₅₀) of new analogues. mdpi.comresearchgate.netnih.gov These models help medicinal chemists prioritize which derivatives to synthesize, focusing on those with the highest predicted activity. researchgate.net

Molecular Docking: This technique simulates the binding of a ligand (the drug candidate) to the active site of a target protein, such as a kinase or enzyme. nih.gov Docking studies can predict the binding energy and specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and the protein. researchgate.net For derivatives of this compound, docking can elucidate how modifications to the structure affect its fit within a target's binding pocket, guiding the rational design of more potent and selective inhibitors. nih.gov

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) are used to investigate the electronic properties and reactivity of molecules. emerginginvestigators.org In the context of fluorinated compounds, these calculations can help explain the effects of fluorine on a molecule's stability, reactivity, and interaction with biological targets. emerginginvestigators.org Quantum chemical studies can also provide insights into reaction mechanisms for novel synthetic routes. emerginginvestigators.org

Virtual Screening: Leveraging QSAR models and docking protocols, researchers can perform virtual screening of large chemical databases to identify novel hit compounds. nih.gov For instance, a validated QSAR model for a particular kinase can be used to screen thousands of virtual compounds, identifying new aminopyridine-containing structures that are predicted to be active and worthy of synthesis and experimental testing. nih.gov

Challenges and Opportunities in the Academic Research of this compound and its Analogues

The academic pursuit of this compound and its analogues presents both significant challenges and compelling opportunities that will drive future research.

Challenges:

Synthetic Complexity: Despite recent advances, the introduction of fluorine into heterocyclic rings can be challenging, often requiring harsh conditions or expensive reagents. tandfonline.comtandfonline.com Achieving high regioselectivity, especially in complex molecules with multiple potential reaction sites, remains a significant hurdle. acs.orgnih.gov

Substrate Compatibility: Many powerful fluorination reactions are not compatible with a wide range of functional groups, such as free amines or alcohols, which can limit their application in the late-stage functionalization of complex drug candidates. acs.orgnih.gov

Environmental Concerns: There is growing concern regarding "forever chemicals," such as certain perfluorinated alkylated substances (PFAS). tandfonline.com While most fluorinated pharmaceuticals are distinct from these substances, the high strength of the C-F bond, which provides metabolic stability, also contributes to their persistence. Future research must include a comprehensive understanding of the environmental fate of fluorinated drugs. tandfonline.com

Opportunities:

Development of Novel Synthetic Methods: The challenges in synthesis create a major opportunity for the development of new, milder, and more selective fluorination and amination techniques. numberanalytics.com Innovations in catalysis, flow chemistry, and biocatalytic fluorination could revolutionize the accessibility of these scaffolds.

Exploration of New Therapeutic Targets: The versatility of the fluorinated aminopyridine scaffold allows for its application to a vast range of biological targets beyond those already explored. rsc.org There is an opportunity to design derivatives that target novel enzymes or receptors implicated in a variety of diseases, from infectious diseases to oncology. numberanalytics.com

Leveraging Fluorine's Unique Properties: The fluorine atom is more than just a bioisostere for hydrogen. Its unique properties can be exploited for specific applications. The use of ¹⁹F NMR for mechanistic studies and ¹⁸F for PET imaging are prime examples. nih.gov There is further opportunity to design molecules where fluorine's strong electronegativity is strategically used to modulate pKa or form specific non-covalent interactions (e.g., N–H···F–C hydrogen bonds) to enhance target binding. acs.org

Sustainable Chemistry: A significant opportunity lies in developing greener synthetic routes to fluorinated compounds, reducing the reliance on hazardous reagents and minimizing waste. marketbusinessinsights.com This aligns with the broader push towards sustainable practices in the pharmaceutical industry.

Q & A

Q. Basic

- 1H/13C NMR : Key signals include a triplet for the methyl group (δ ~1.3 ppm, J = 6.5 Hz) and aromatic protons on the pyridine ring (δ 6.8–8.1 ppm). Fluorine coupling (J = 9–12 Hz) is observable in the 19F NMR spectrum.

- HRMS : Validate the molecular ion ([M+H]+) at m/z 155.0821 (C7H8FN2 requires 155.0824) .

- FTIR : Confirm NH2 stretches (3350–3450 cm⁻¹) and C-F vibrations (1220–1250 cm⁻¹).

How to address discrepancies in reported bioactivity data for fluoropyridinyl amine derivatives?

Advanced

Discrepancies often arise from substituent positional effects (e.g., 6-fluoro vs. 5-fluoro isomers) or assay conditions. To resolve conflicts:

Perform meta-analysis of bioactivity datasets, controlling for fluorine position and stereochemistry.

Re-evaluate receptor binding assays using standardized protocols (e.g., radioligand displacement for neurological targets).

Use computational QSAR models to correlate electronic properties (e.g., Hammett σ values) with activity trends, as demonstrated for neuroactive pyridine derivatives .

What stability considerations are crucial when handling this compound?

Basic

The compound is light-sensitive and prone to oxidation. Store under inert atmosphere (N2/Ar) at 2–8°C, as recommended for structurally similar pyridinyl amines . For long-term stability, prepare hydrochloride salts (via HCl/Et2O), which exhibit reduced hygroscopicity and improved shelf life.

What computational methods aid in predicting the reactivity of this compound in nucleophilic reactions?

Q. Advanced

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., amine group vs. pyridine nitrogen).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF or THF.

- Frontier Orbital Analysis : Compare HOMO-LUMO gaps with electrophilic partners to predict regioselectivity, as applied to fluoropyridine derivatives in SNAr reactions .

How to design a structure-activity relationship (SAR) study for fluoropyridinyl amines targeting enzyme inhibition?

Q. Advanced

Synthesize derivatives with systematic substitutions (e.g., 6-F → 6-Cl, 6-Br; methyl/ethyl side chains).

Test inhibitory potency against target enzymes (e.g., kinases) using fluorescence-based assays.

Correlate electronic (Hammett constants) and steric (Taft parameters) properties with IC50 values.

Validate binding modes via X-ray crystallography or molecular docking, referencing SAR frameworks for pyridine-based inhibitors .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced

Key challenges include: